molecular formula C13H24O4 B14369317 2,4-Dibutylpentanedioic acid CAS No. 92155-85-6

2,4-Dibutylpentanedioic acid

Katalognummer: B14369317
CAS-Nummer: 92155-85-6
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: NTPAXKLCHCAMNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibutylpentanedioic acid: is an organic compound with the molecular formula C13H24O4 It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibutylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as pentanedioic acid, with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Pentanedioic acid

    Reagents: Butyl bromide or butyl chloride, sodium hydroxide

    Conditions: Reflux in an organic solvent such as ethanol or acetone

The reaction mechanism involves the nucleophilic substitution of the halide by the carboxylate anion, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, such as 2,4-Dibutylpentenedioic acid, using a metal catalyst like palladium on carbon (Pd/C). The reaction conditions typically include:

    Starting Material: 2,4-Dibutylpentenedioic acid

    Catalyst: Palladium on carbon (Pd/C)

    Conditions: Hydrogen gas at elevated pressure and temperature

This method offers high yields and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibutylpentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carboxyl groups can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, esterification with alcohols in the presence of an acid catalyst can yield esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, reflux

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, room temperature

    Substitution: Alcohols and acid catalysts (e.g., sulfuric acid) for esterification, reflux

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or alkanes

    Substitution: Esters

Wissenschaftliche Forschungsanwendungen

2,4-Dibutylpentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used as a probe to study metabolic pathways involving dicarboxylic acids. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a drug candidate or as a component in drug delivery systems.

    Industry: The compound can be used in the production of polymers, resins, and other materials. Its properties make it suitable for use in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,4-Dibutylpentanedioic acid depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular processes.

For example, in a biological context, this compound may inhibit or activate specific enzymes involved in metabolic pathways. This can lead to changes in the levels of metabolites and affect cellular functions. The exact molecular targets and pathways involved would depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

2,4-Dibutylpentanedioic acid can be compared with other similar dicarboxylic acids, such as:

    Pentanedioic acid: The parent compound, which lacks the butyl substituents. It has different physical and chemical properties and may have different applications.

    2,4-Dimethylpentanedioic acid: A similar compound with methyl substituents instead of butyl groups. The presence of smaller alkyl groups can affect the compound’s reactivity and properties.

    2,4-Diethylpentanedioic acid: Another similar compound with ethyl substituents. The intermediate size of the ethyl groups compared to butyl and methyl groups can result in different properties and applications.

The uniqueness of this compound lies in the presence of the butyl groups, which can influence its solubility, reactivity, and potential applications. The larger alkyl groups can provide steric hindrance and affect the compound’s interactions with other molecules.

Eigenschaften

CAS-Nummer

92155-85-6

Molekularformel

C13H24O4

Molekulargewicht

244.33 g/mol

IUPAC-Name

2,4-dibutylpentanedioic acid

InChI

InChI=1S/C13H24O4/c1-3-5-7-10(12(14)15)9-11(13(16)17)8-6-4-2/h10-11H,3-9H2,1-2H3,(H,14,15)(H,16,17)

InChI-Schlüssel

NTPAXKLCHCAMNX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC(CCCC)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.